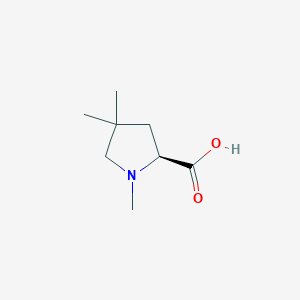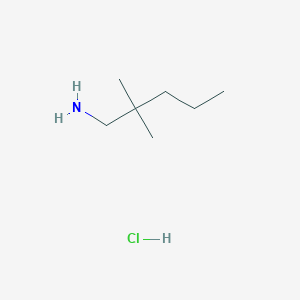
2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine” were not found, there are studies on the synthesis of similar compounds. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
- Synthetic Pathways : Research has shown diverse methodologies in synthesizing related compounds, emphasizing the importance of 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine and its derivatives in organic synthesis. For example, 2-(p-Nitrophenoxy)ethylamines were prepared through reactions with p-chloronitrobenzene, showcasing methods that might be applicable to analogous structures (Knipe, Sridhar, & Lound-Keast, 1977).
- Pharmacological Ligands : Some derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, a compound closely related to the one , were synthesized as dopamine receptor ligands, indicating the potential of such compounds in neuropharmacological applications (Claudi et al., 1992).
Material Science and Engineering
- Sensor Technologies : Investigations into the gas-phase conformations of related phenoxy ethylamines have provided insights into their potential applications in sensor technologies, particularly for beta-blockers (Macleod & Simons, 2004). Additionally, fast ethylamine gas sensing based on intermolecular charge-transfer complexation with related compounds highlights the role of these molecules in developing sensitive and rapid response sensors for industrial and environmental monitoring (Lee et al., 2012).
Biomedical Applications
- Biomedical Research : Polydopamine particles derived from related compounds have shown promise as nontoxic, blood-compatible, antioxidant, and drug delivery materials. This indicates the potential of 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine derivatives in various biomedical applications, from therapeutic agent delivery to the development of biocompatible coatings (Sahiner et al., 2018).
Environmental Chemistry
- Herbicide Research : The modification of herbicide binding to photosystem II in plants by related compounds, such as atrazine derivatives, illustrates the relevance of these chemicals in understanding and potentially developing more efficient and selective agrochemicals (Pfister, Radosevich, & Arntzen, 1979).
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHNRYWOZBIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B1472181.png)
![[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1472182.png)






![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)

![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)

